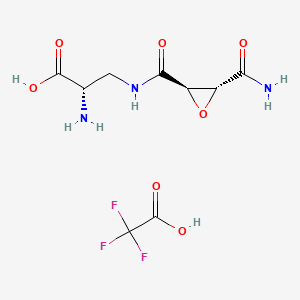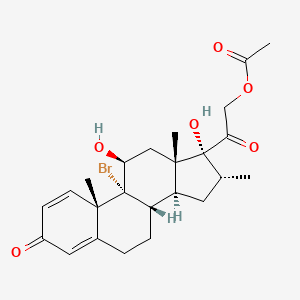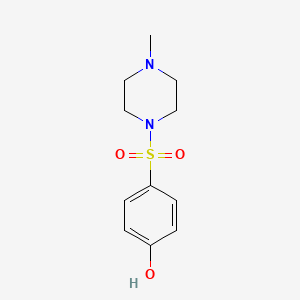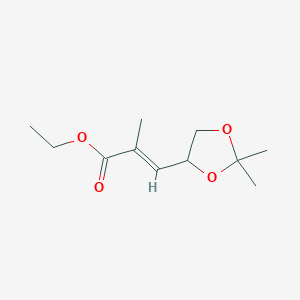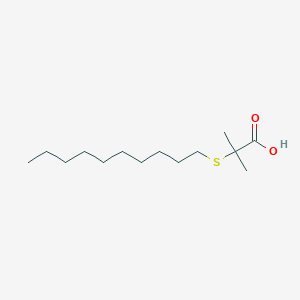
2-Decylsulfanyl-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylsulfanyl-2-methylpropanoic acid is a compound with the molecular formula C17H32O2S3. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which is used in controlled radical polymerization processes. This compound is particularly useful in the polymerization of styrene, acrylates, and acrylamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylsulfanyl-2-methylpropanoic acid typically involves the reaction of dodecyl mercaptan with carbon disulfide and methyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decylsulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo substitution reactions where the decylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Decylsulfanyl-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a RAFT agent in controlled radical polymerization to synthesize well-defined polymers.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable polymeric structures.
Medicine: Explored for use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Decylsulfanyl-2-methylpropanoic acid as a RAFT agent involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The decylsulfanyl group plays a crucial role in stabilizing the intermediate radicals formed during the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutyric acid (2-Methylpropanoic acid): A short-chain fatty acid with different applications in food and cosmetics.
Fenofibrate: A hypolipidemic drug with a similar structural backbone but different functional groups and applications.
Uniqueness
2-Decylsulfanyl-2-methylpropanoic acid is unique due to its specific use as a RAFT agent in controlled radical polymerization. Its ability to form stable intermediates and control polymer growth sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H28O2S |
|---|---|
Poids moléculaire |
260.44 g/mol |
Nom IUPAC |
2-decylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H28O2S/c1-4-5-6-7-8-9-10-11-12-17-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16) |
Clé InChI |
SBQQTRZHBHCISO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


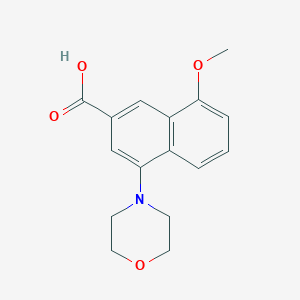
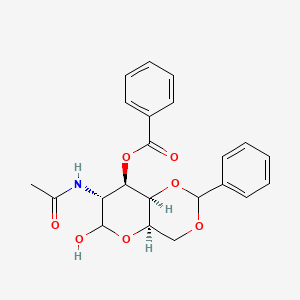

![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
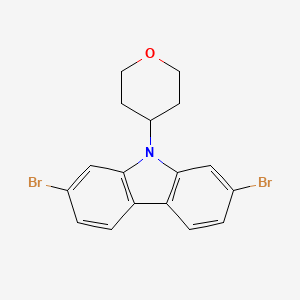
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
